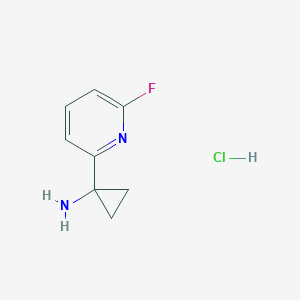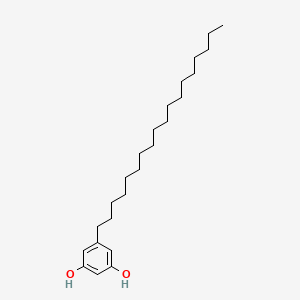![molecular formula C19H21ClN2O4S B13434193 Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate, also known as Tianeptine, is a compound with significant pharmacological properties. It is primarily recognized for its antidepressant and anxiolytic effects. Tianeptine is unique due to its distinct mechanism of action compared to other antidepressants, making it a subject of extensive research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tianeptine involves multiple steps, starting with the formation of the dibenzo[c,f][1,2]thiazepine coreThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of Tianeptine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Tianeptine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thiazepine ring, affecting the compound’s pharmacological properties.
Reduction: Reduction reactions can alter the double bonds within the compound, potentially changing its activity.
Substitution: Halogenation and other substitution reactions can introduce new functional groups, modifying the compound’s behavior
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can result in the formation of dihydro derivatives .
科学的研究の応用
Tianeptine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thiazepine derivatives.
Biology: Tianeptine’s effects on neurotransmitter systems make it a valuable tool for studying brain function and neuroplasticity.
Medicine: Clinically, Tianeptine is used to treat depression and anxiety disorders. .
作用機序
Tianeptine exerts its effects through several mechanisms:
Neurotransmitter Modulation: It enhances the reuptake of serotonin, unlike most antidepressants that inhibit it. This unique action helps alleviate depressive symptoms.
Neuroplasticity: Tianeptine promotes neuroplasticity, aiding in the recovery of brain function and structure affected by stress and depression.
Anti-inflammatory Effects: It inhibits the release of pro-inflammatory cytokines and reduces oxidative stress, contributing to its overall therapeutic effects
類似化合物との比較
Similar Compounds
Imipramine: Another tricyclic antidepressant with a different mechanism of action.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) commonly used to treat depression.
Amitriptyline: A tricyclic antidepressant with sedative properties
Uniqueness
Tianeptine’s unique mechanism of enhancing serotonin reuptake sets it apart from other antidepressants. Its ability to promote neuroplasticity and reduce inflammation further distinguishes it from similar compounds, making it a valuable option for treating depression and anxiety disorders .
特性
分子式 |
C19H21ClN2O4S |
|---|---|
分子量 |
408.9 g/mol |
IUPAC名 |
ethyl 3-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]propanoate |
InChI |
InChI=1S/C19H21ClN2O4S/c1-3-26-18(23)10-11-21-19-14-6-4-5-7-16(14)22(2)27(24,25)17-12-13(20)8-9-15(17)19/h4-9,12,19,21H,3,10-11H2,1-2H3 |
InChIキー |
BWAHGXJNVZYCAP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




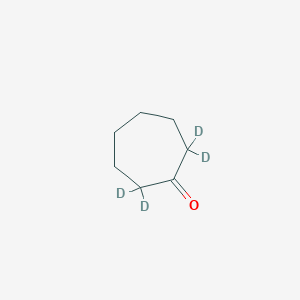

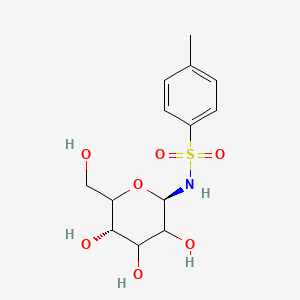

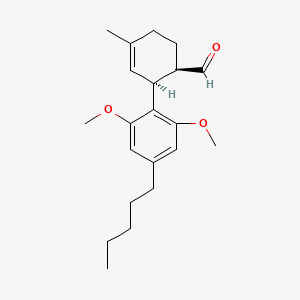
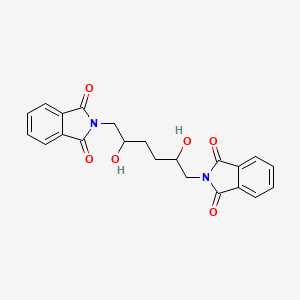
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride](/img/structure/B13434143.png)
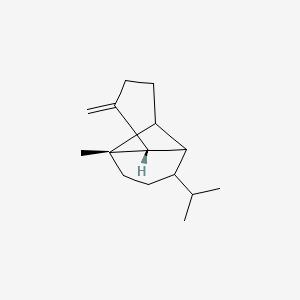

![(3Z,6Z)-3-benzylidene-6-[(4-tert-butyl-1H-imidazol-5-yl)-deuteriomethylidene]piperazine-2,5-dione](/img/structure/B13434163.png)
